molecular formula C10H12N4O B14714968 1-(1H-benzimidazol-2-yl)-3-ethylurea CAS No. 21035-26-7

1-(1H-benzimidazol-2-yl)-3-ethylurea

Cat. No.: B14714968
CAS No.: 21035-26-7
M. Wt: 204.23 g/mol
InChI Key: XEISFTZDRRYOFW-UHFFFAOYSA-N
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Description

Urea, N-1H-benzimidazol-2-yl-N’-ethyl- is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities . The presence of the benzimidazole ring in this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Urea, N-1H-benzimidazol-2-yl-N’-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Urea, N-1H-benzimidazol-2-yl-N’-ethyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N-1H-benzimidazol-2-yl-N’-ethyl- is unique due to the presence of both the urea and ethyl groups, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .

Properties

CAS No.

21035-26-7

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-ethylurea

InChI

InChI=1S/C10H12N4O/c1-2-11-10(15)14-9-12-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3,(H3,11,12,13,14,15)

InChI Key

XEISFTZDRRYOFW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC2=CC=CC=C2N1

Origin of Product

United States

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